2-Bromo-1-(chroman-2-YL)ethanone
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Overview
Description
2-Bromo-1-(chroman-2-YL)ethanone is a chemical compound that belongs to the class of bromoalkyl ketones. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which combines a bromine atom with a chroman ring, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Compounds similar to “2-Bromo-1-(chroman-2-YL)ethanone” often target enzymes or receptors in the body. For example, some bromoalkyl ketones have been found to show biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Bromoalkyl ketones, like “this compound”, are typically lipophilic, which can influence their absorption and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chroman-2-YL)ethanone typically involves the bromination of 1-(chroman-2-YL)ethanone. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and safety during production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(chroman-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted ethanones and chroman derivatives.
Oxidation Reactions: Corresponding ketones or carboxylic acids.
Reduction Reactions: Alcohols or other reduced forms of the original compound.
Scientific Research Applications
2-Bromo-1-(chroman-2-YL)ethanone is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but with a phenyl ring instead of a chroman ring.
2-Chloro-1-(chroman-2-YL)ethanone: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-1-(chroman-2-YL)ethanone is unique due to the presence of both the bromine atom and the chroman ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(3,4-dihydro-2H-chromen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-7-9(13)11-6-5-8-3-1-2-4-10(8)14-11/h1-4,11H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTKNVTUACARLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115749-41-2 |
Source
|
Record name | 2-bromo-1-(3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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